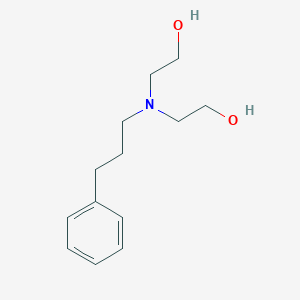
2,2'-(3-Phenylpropylazanediyl)diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- is a chemical compound with the molecular formula C13H21NO2 It is known for its unique structure, which includes a phenylpropyl group attached to an ethanol backbone through an imino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- typically involves the reaction of 3-phenylpropylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imino linkage. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines.
科学的研究の応用
Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylpropyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
類似化合物との比較
Similar Compounds
Ethanol, 2,2’-[(2-hydroxyethyl)imino]bis-: Similar structure but with a hydroxyethyl group instead of a phenylpropyl group.
Ethanol, 2,2’-[(methyl)imino]bis-: Contains a methyl group instead of a phenylpropyl group.
Ethanol, 2,2’-[(ethyl)imino]bis-: Contains an ethyl group instead of a phenylpropyl group.
Uniqueness
Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobic interactions and can influence its reactivity and binding affinity with various targets.
特性
CAS番号 |
165377-37-7 |
|---|---|
分子式 |
C13H21NO2 |
分子量 |
223.31 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(3-phenylpropyl)amino]ethanol |
InChI |
InChI=1S/C13H21NO2/c15-11-9-14(10-12-16)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,15-16H,4,7-12H2 |
InChIキー |
VDVWWRRBJNNKQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCN(CCO)CCO |
正規SMILES |
C1=CC=C(C=C1)CCCN(CCO)CCO |
同義語 |
2,2'-(3-phenylpropylazanediyl)diethanol |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














